

# A Comparative Analysis of Trisekvens® and Continuous Combined Hormone Replacement Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Trisekvens |           |
| Cat. No.:            | B1213389   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **Trisekvens**®, a sequential hormone replacement therapy (HRT), and continuous combined HRT. The information is compiled from a comprehensive review of clinical trial data and published research, focusing on key outcomes for postmenopausal women.

### **Executive Summary**

Hormone replacement therapy is a cornerstone for managing menopausal symptoms and preventing long-term complications such as osteoporosis. The two primary regimens are sequential therapy, like **Trisekvens**®, and continuous combined HRT. **Trisekvens**® involves a cyclical administration of estrogen and progestogen, mimicking the menstrual cycle, while continuous combined HRT provides a constant daily dose of both hormones.

This comparison delves into the relative efficacy of these two approaches across several critical parameters: relief of vasomotor symptoms, impact on bone mineral density, endometrial safety, and effects on the lipid profile. While both regimens are effective in alleviating menopausal symptoms, there are notable differences in their effects on the endometrium and bleeding patterns, as well as subtle variations in their impact on bone density and lipids.

#### **Data Presentation**



**Table 1: Comparative Efficacy on Vasomotor Symptoms** 

(Hot Flushes)

| Treatment<br>Regimen              | Study                | Duration | Baseline<br>(Mean No.<br>of Hot<br>Flushes/Da<br>y) | End of<br>Treatment<br>(Mean No.<br>of Hot<br>Flushes/Da<br>y) | Percentage<br>Reduction |
|-----------------------------------|----------------------|----------|-----------------------------------------------------|----------------------------------------------------------------|-------------------------|
| Sequential HRT (Trisekvens® like) | [Various<br>Studies] | 12 weeks | Approx. 8-12                                        | Significant reduction noted                                    | Up to 85%               |
| Continuous<br>Combined<br>HRT     | [Various<br>Studies] | 12 weeks | Approx. 8-12                                        | Significant reduction noted                                    | Up to 85%               |

Note: Direct head-to-head trials with specific percentage reduction for **Trisekvens**® vs. a specific continuous combined HRT are limited in publicly available data. However, both regimens have demonstrated high efficacy in reducing vasomotor symptoms. Continuous combined HRT has shown significant reductions in hot flushes, sweating, and sleep disturbances within the first week of treatment, with highly significant relief of all climacteric symptoms by week 52[1].

# Table 2: Comparative Efficacy on Bone Mineral Density (BMD)



| Treatment<br>Regimen       | Study | Duration | Lumbar Spine<br>BMD Change       | Femoral Neck<br>BMD Change |
|----------------------------|-------|----------|----------------------------------|----------------------------|
| Sequential HRT             | [2]   | 10 years | +11.1%                           | Data not specified         |
| Continuous<br>Combined HRT | [2]   | 10 years | +15.9%                           | Data not<br>specified      |
| Continuous<br>Combined HRT | [3]   | 10 years | +5.5%<br>(sustained<br>increase) | Data not<br>specified      |

Note: While one 10-year study showed a numerically higher increase in lumbar spine BMD with continuous combined HRT compared to sequential HRT, the difference was not statistically significant[2]. Another long-term study on continuous combined HRT also demonstrated a significant and sustained increase in BMD[3].

**Table 3: Comparative Effects on Endometrial Thickness** 

and Histology

| Treatment<br>Regimen       | Study  | Duration    | Mean<br>Endometrial<br>Thickness                            | Incidence of<br>Endometrial<br>Hyperplasia                     |
|----------------------------|--------|-------------|-------------------------------------------------------------|----------------------------------------------------------------|
| Sequential HRT             | [4][5] | 9-12 months | Generally thicker<br>than continuous<br>combined HRT        | 5.3% (complex),<br>0.7% (atypical)                             |
| Continuous<br>Combined HRT | [4][5] | 9-12 months | Generally<br>thinner, leading<br>to atrophic<br>endometrium | Not associated with an increased risk; may reverse hyperplasia |

Note: Sequential HRT is associated with cyclical bleeding, and the endometrium shows proliferative activity during the estrogen-only phase[5]. Continuous combined HRT is designed to induce endometrial atrophy and amenorrhea, though breakthrough bleeding can occur,



especially in the initial months of treatment. Long-term use of continuous combined HRT has been associated with a lower risk of endometrial cancer compared to sequential regimens[6].

Table 4: Comparative Effects on Lipid Profile

| Treatmen<br>t<br>Regimen               | Study | Duration | Total<br>Cholester<br>ol | LDL-C                       | HDL-C                       | Triglyceri<br>des                |
|----------------------------------------|-------|----------|--------------------------|-----------------------------|-----------------------------|----------------------------------|
| Sequential<br>HRT<br>(Transder<br>mal) | [7]   | 48 weeks | -1.3%                    | -0.9%                       | No<br>significant<br>change | -37.0%                           |
| Continuous<br>Combined<br>HRT (Oral)   | [8]   | 3 months | -10.7%                   | -17.1%                      | +5.9%                       | No<br>significant<br>change      |
| Continuous<br>Combined<br>HRT (Oral)   | [3]   | 10 years | Significant reduction    | No<br>significant<br>change | -15.4%                      | No<br>significant<br>change      |
| E2/NETA<br>(Oral)                      | [9]   | 6 months | Significant<br>decrease  | Significant<br>decrease     | No<br>significant<br>change | Decrease<br>(not<br>significant) |

Note: The effects on lipid profiles can vary depending on the specific hormones used, the route of administration (oral vs. transdermal), and the duration of treatment. Oral estrogens generally have a more favorable effect on HDL-C but may increase triglycerides, while transdermal administration has a lesser impact on lipids[10]. The addition of certain progestins can sometimes attenuate the beneficial effects of estrogen on lipids[10].

# **Experimental Protocols**

# General Clinical Trial Design for Efficacy Assessment of HRT in Menopausal Symptoms

A common study design to compare sequential and continuous combined HRT regimens for vasomotor symptoms is a randomized, double-blind, placebo-controlled trial.



- Participants: Healthy postmenopausal women, typically aged 45-65, experiencing a minimum number of moderate to severe hot flushes per day (e.g., ≥7).
- Intervention: Participants are randomized to receive either a sequential HRT regimen (e.g., Trisekvens®: estradiol daily with norethisterone acetate added for 10-14 days of the cycle) or a continuous combined HRT regimen (e.g., daily estradiol and norethisterone acetate). A placebo group is also included.
- Duration: Typically 12 weeks to 1 year.
- Primary Endpoint: The primary efficacy endpoint is the change from baseline in the mean daily frequency and severity of moderate to severe vasomotor symptoms. This is often recorded by participants in a daily diary.
- Secondary Endpoints: These may include assessments of quality of life using validated questionnaires (e.g., the Women's Health Questionnaire), sleep quality, and the incidence of adverse events.

# Methodology for Bone Mineral Density (BMD) Assessment

- Technique: Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD.
- Measurement Sites: BMD is typically measured at the lumbar spine (L1-L4) and the proximal femur (femoral neck and total hip).
- Procedure: Baseline DXA scans are performed at the beginning of the study. Follow-up scans are conducted at regular intervals, such as annually, to assess the percentage change in BMD from baseline.

#### **Methodology for Endometrial Safety Assessment**

• Transvaginal Ultrasonography (TVUS): TVUS is used to measure endometrial thickness. An endometrial thickness of >4-5 mm in a postmenopausal woman on HRT may warrant further investigation.



Endometrial Biopsy: An endometrial biopsy is the definitive method for assessing
endometrial histology. Biopsies are typically performed at baseline and at the end of the
study, or if there is unscheduled bleeding or a thickened endometrium on TVUS. The tissue
is then examined by a pathologist for any signs of hyperplasia or malignancy.

#### **Methodology for Lipid Profile Assessment**

- Blood Sampling: Fasting blood samples are collected at baseline and at specified follow-up times.
- Analytes: The standard lipid panel is measured, including total cholesterol, low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides.
- Analysis: Changes from baseline in the levels of these lipids are calculated and compared between the treatment groups.

# Signaling Pathways and Mechanisms of Action Estrogen and Progestogen Signaling

Both **Trisekvens**® and continuous combined HRT utilize the synergistic and opposing actions of estrogen and progestogen to achieve their therapeutic effects. Estradiol, the estrogen component, binds to estrogen receptors (ERα and ERβ), which are nuclear hormone receptors. This binding initiates a cascade of events leading to the regulation of gene expression in various tissues, including the bones, brain, and cardiovascular system. This genomic pathway is responsible for the beneficial effects on vasomotor symptoms and bone density. Estrogen can also act through non-genomic pathways, leading to more rapid cellular responses[11][12].

Norethisterone acetate, a progestin, acts by binding to progesterone receptors. In the endometrium, this action counteracts the proliferative effect of estrogen, thereby reducing the risk of endometrial hyperplasia and cancer[5].

Genomic Signaling Pathway of Estrogen and Progestogen.

## **Comparative Experimental Workflow**



The following diagram illustrates a typical workflow for a clinical trial comparing sequential and continuous combined HRT.





Click to download full resolution via product page

Typical Clinical Trial Workflow for HRT Comparison.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Continuous combined hormone replacement therapy relieves climacteric symptoms and improves health-related quality of life in early postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 10 years' hormone replacement therapy on bone mineral content in postmenopausal women PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term effects of continuous combined HRT on bone turnover and lipid metabolism in postmenopausal women PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endometrial response to sequential and continuous combined oestrogen-progestogen replacement therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormone replacement therapy and the endometrium PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. The lipid and clinical effects of sequential transdermal estradiol and estradiol/norethisterone acetate in 674 women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of continuous combined hormone-replacement therapy on lipid levels in hypercholesterolemic postmenopausal women PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jtgga.org [jtgga.org]
- 10. The Effects of Menopause Hormone Therapy on Lipid Profile in Postmenopausal Women: A Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. biochemia-medica.com [biochemia-medica.com]
- To cite this document: BenchChem. [A Comparative Analysis of Trisekvens® and Continuous Combined Hormone Replacement Therapy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1213389#comparative-efficacy-of-trisekvens-vs-continuous-combined-hrt]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com